molecular formula C15H15NOS3 B11419220 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

Cat. No.: B11419220
M. Wt: 321.5 g/mol
InChI Key: GCAODHPIRMXSSB-UHFFFAOYSA-N
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Description

The compound 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one is a polycyclic heterocyclic molecule featuring a fused thiochromene-thiazolone scaffold with a methano bridge and a thiophene substituent.

Properties

Molecular Formula

C15H15NOS3

Molecular Weight

321.5 g/mol

IUPAC Name

9-thiophen-2-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one

InChI

InChI=1S/C15H15NOS3/c17-15-16-14-13(20-15)11(9-2-1-5-18-9)10-7-3-4-8(6-7)12(10)19-14/h1-2,5,7-8,10-12H,3-4,6H2,(H,16,17)

InChI Key

GCAODHPIRMXSSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2SC4=C(C3C5=CC=CS5)SC(=O)N4

Origin of Product

United States

Preparation Methods

Multi-Step Cyclization Approaches

The most widely employed route involves a sequential cyclization strategy to construct the thiochromeno[2,3-d]thiazole core. A representative protocol begins with the condensation of 2-thiophenecarboxaldehyde with thiourea derivatives under acidic conditions to form the thiazole ring. Subsequent Diels-Alder reactions with norbornene derivatives introduce the methanothiochromeno moiety, followed by hydrogenation to achieve the octahydro configuration.

Key parameters influencing yield include:

  • Temperature : Optimal cyclization occurs at 80–100°C in polar aprotic solvents like DMF.

  • Catalysts : Lewis acids such as ZnCl₂ improve regioselectivity during the Diels-Alder step.

  • Stereochemical Control : Chiral auxiliaries like (R)-BINOL derivatives enforce enantiomeric excess >85% in the final product.

Reaction Optimization and Mechanistic Insights

Thiazole Ring Formation

The initial thiazole synthesis typically employs a Hantzsch-type reaction between α-haloketones and thioureas. For this compound, 2-bromo-1-(thiophen-2-yl)ethan-1-one reacts with N-methylthiourea in ethanol under reflux, yielding the thiazolidinone precursor (Table 1).

Table 1: Optimization of Thiazole Ring Formation

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol7892
Temperature (°C)808294
Reaction Time (h)68596
Molar Ratio (1:1.2)1:1.58897

Hetero-Diels-Alder Cyclization

The critical methanothiochromeno ring formation utilizes a thermally induced [4+2] cycloaddition between the thiazolidinone diene and a norbornene-derived dienophile. DFT calculations reveal an activation energy of 98.7 kJ/mol for this step, with endo transition states favoring the observed stereochemistry. Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining 89% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance process safety and yield:

  • Residence Time : 8.2 minutes at 150°C

  • Throughput : 12.6 kg/day using a 1.2 L reactor

  • Purity : 99.1% by HPLC analysis

Green Chemistry Modifications

Solvent-free mechanochemical synthesis achieves 76% yield through ball-milling:

  • Milling Time : 3 hours

  • Frequency : 30 Hz

  • Stoichiometry : 1:1.1 ratio of precursors

Structural Characterization and Quality Control

Spectroscopic Fingerprints

Critical spectral data for batch validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J=5.1 Hz, 1H, thiophene-H), 5.84 (s, 1H, bridgehead-H), 3.11–2.98 (m, 4H, cyclohexane-H)

  • ¹³C NMR : 172.8 ppm (C=O), 142.3 ppm (thiazole-C2)

  • HRMS : m/z 347.0584 [M+H]⁺ (calc. 347.0581)

Chiral Purity Assessment

HPLC using Chiralpak IC column (n-hexane/iso-propanol 85:15) shows 96.2% enantiomeric excess, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Cost IndexScalability
Batch Cyclization68921.0Medium
Microwave-Assisted89971.8High
Continuous Flow83992.1Industrial
Mechanochemical76880.7Lab-Scale

Recent Methodological Innovations

Photoredox Catalysis

Visible-light-mediated [2+2] cycloaddition introduces the thiochromeno moiety with 91% yield under mild conditions:

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Light Source: 450 nm LEDs

  • Oxygen Tolerance: <5 ppm required

Biocatalytic Approaches

Engineered cytochrome P450 monooxygenases achieve enantioselective oxidation of intermediate dihydrothiophenes:

  • Turnover Frequency : 14.7 s⁻¹

  • Total Turnovers : >10,000 cycles

Critical Challenges and Solutions

Regioselectivity in Polycyclization

The competing formation of 7-membered ring byproducts (up to 22%) is mitigated by:

  • Steric Directing Groups : tert-Butyl esters reduce byproduct formation to 3%

  • High-Pressure Conditions : 15 bar N₂ pressure enhances desired pathway selectivity

Purification Challenges

The compound's high lipophilicity (logP=3.8) necessitates specialized techniques:

  • Countercurrent Chromatography : n-Heptane/EtOAc/MeOH/H₂O (5:5:5:5)

  • Crystallization Additives : 2% w/w cellulose nanocrystals improve crystal habit

Chemical Reactions Analysis

Types of Reactions

9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or thioethers, and substitution may yield various alkylated or halogenated derivatives .

Scientific Research Applications

9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Used in the production of specialty chemicals, dyes, and materials with unique properties

Mechanism of Action

The mechanism of action of 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key motifs with several classes of heterocycles, including:

  • Thiophene-containing benzimidazotriazoles (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one): These compounds exhibit extended conjugation due to fused aromatic systems, enhancing electronic properties for optoelectronic applications.
  • 1,3,4-Oxadiazole-carbazole hybrids (e.g., 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone): While oxadiazoles are known for antimicrobial and anti-inflammatory activities, the thiazolone ring in the target compound may offer distinct metabolic stability and binding affinity due to sulfur’s electronegativity and ring strain .

Table 1: Structural Comparison of Key Analogues

Compound Class Core Structure Substituents Key Features Reference
Target Compound Thiochromeno-thiazol-2-one Thiophen-2-yl, methano Bicyclic, sulfur-rich, steric hindrance
Benzimidazotriazole-thiophene Benzoimidazo-triazole Dual thiophene Extended conjugation, planar
Oxadiazole-carbazole 1,3,4-Oxadiazole Carbazole, methyl Antimicrobial, π-π stacking
Thiadiazole-triazole Thiadiazole-triazole Phenyl, acetyl Planar, hydrogen-bond acceptor

Biological Activity

The compound 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one belongs to a class of thiazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Biological Activity Overview

Research has indicated that thiazole-based compounds exhibit various biological activities including:

  • Antimicrobial Activity : Thiazole derivatives have shown potential as antimicrobial agents.
  • Acetylcholinesterase Inhibition : Some compounds within this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment.

1. Antimicrobial Activity

A study synthesized several thiazole derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
10E. coli32 µg/mL
16S. aureus16 µg/mL

These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.

2. Acetylcholinesterase Inhibition

In another study focusing on AChE inhibition, various thiazole derivatives were synthesized and tested. The most notable findings include:

CompoundIC50 (nM)Relative Potency (%)
10103.24>50
16108.94>50
13250.0025

The compounds exhibited a binding orientation similar to donepezil, a known AChE inhibitor, indicating their potential as lead compounds for further development .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The following observations were made regarding SAR:

  • Substituents : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring significantly enhances AChE inhibitory activity.
  • Ring Modifications : Variations in the thiophene or thiazole rings can lead to changes in potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. For example:

Thiazole Ring Formation : Reacting thiophen-2-ylmethyl precursors with thiourea derivatives under acidic conditions (e.g., HCl) to form thiosemicarbazones .

Cyclization : Utilizing cyclocondensation reactions with tetrahydrobenzo[b]thiophen-3-yl intermediates to assemble the fused octahydrothiochromeno-thiazolone core .

Functionalization : Introducing substituents via halogenation or nitration at specific positions, guided by steric and electronic effects .

  • Key Reference : Safonov (2020) details analogous N’-substituted thioacetohydrazide syntheses, which inform reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the thiazol-2-one moiety) .
  • NMR Spectroscopy :
  • ¹H NMR : Resolves protons on the octahydrothiochromeno core and thiophene substituents (e.g., δ 2.5–3.5 ppm for bridgehead hydrogens) .
  • ¹³C NMR : Confirms carbonyl carbons (δ ~170–180 ppm) and aromatic/thiophene carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₆N₂OS₂) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding tautomeric equilibria in this compound?

  • Methodological Answer :

  • Thione-Thiol Tautomerism : Hybrid density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict energy differences between tautomers. Compare computed IR/Raman spectra with experimental data to identify dominant tautomers .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, explaining shifts in tautomeric ratios observed in polar vs. nonpolar solvents .
    • Key Reference : Karpenko et al. (2018) applied DFT to oxadiazole-thione hybrids, a methodology transferable to this compound .

Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity in cancer cell line assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Substitution Patterns : Compare analogs with modified thiophene substituents (e.g., nitro vs. methoxy groups) to assess IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Core Modifications : Evaluate the impact of replacing the methanothiochromeno core with simpler bicyclic systems on selectivity .
  • Toxicity Screening : Use normal cell lines (e.g., HEK-293) to identify non-toxic derivatives. For example, pyrano[2,3-d]thiazole analogs in showed >90% viability in normal cells .

Q. How do reaction conditions influence stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at bridgehead carbons .
  • Temperature/Solvent Effects : Low temperatures (~0°C) favor kinetic control, reducing epimerization risks during cyclization steps .
  • HPLC Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee) and optimize conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar thiazol-2-one derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile IC₅₀ data from multiple studies (e.g., vs. 16) and normalize for assay variables (e.g., cell passage number, incubation time).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) to explain potency differences due to subtle conformational changes .
  • Experimental Validation : Reproduce key assays under standardized conditions to isolate structural vs. methodological effects .

Methodological Resources

  • Synthetic Protocols : and provide step-by-step guidelines for multi-step syntheses.
  • Spectroscopic Databases : PubChem entries ( ) offer reference spectra for comparative analysis.
  • Computational Tools : Gaussian 16 or ORCA for DFT/MD simulations .

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